molecular formula C17H17N5O2S B2626180 (3-(1H-tetrazol-1-yl)phenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone CAS No. 1797205-46-9

(3-(1H-tetrazol-1-yl)phenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone

Cat. No.: B2626180
CAS No.: 1797205-46-9
M. Wt: 355.42
InChI Key: ANOSVPYYVWRZHA-UHFFFAOYSA-N
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Description

(3-(1H-tetrazol-1-yl)phenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone is a synthetic organic compound featuring a complex molecular architecture that presents unique opportunities for medicinal chemistry and pharmacological research. This molecule incorporates two privileged structures in drug discovery: a tetrazole ring and a furan heterocycle, linked through a 1,4-thiazepane central scaffold. The tetrazole group is a well-known bioisostere for carboxylic acids, often employed to improve metabolic stability and bioavailability in drug candidates, while also serving as a potential zinc-binding motif relevant to enzyme inhibition. The distinct three-dimensional structure offered by the seven-membered 1,4-thiazepane ring provides a conformational constraint that can be exploited to enhance selectivity and potency against biological targets. Although the specific biological profile of this compound requires further investigation, its sophisticated design suggests potential as a key intermediate or a novel chemical entity in research programs targeting enzyme inhibition. Researchers may find value in this compound for developing new therapeutic agents, particularly in areas requiring sophisticated molecular scaffolds to modulate protein-protein interactions or enzymatic activity. This product is strictly For Research Use Only.

Properties

IUPAC Name

[7-(furan-2-yl)-1,4-thiazepan-4-yl]-[3-(tetrazol-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S/c23-17(13-3-1-4-14(11-13)22-12-18-19-20-22)21-7-6-16(25-10-8-21)15-5-2-9-24-15/h1-5,9,11-12,16H,6-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOSVPYYVWRZHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)C(=O)C3=CC(=CC=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-tetrazol-1-yl)phenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. One possible synthetic route includes:

    Formation of the Tetrazole Ring: Starting with a phenyl derivative, the tetrazole ring can be introduced via a with sodium azide and an appropriate nitrile.

    Synthesis of the Thiazepane Ring: The thiazepane ring can be synthesized through a involving a furan derivative and a suitable amine.

    Coupling Reaction: The final step involves coupling the tetrazole-phenyl derivative with the thiazepane-furan derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(3-(1H-tetrazol-1-yl)phenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The ketone group in the methanone moiety can be reduced to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under appropriate conditions.

Major Products

    Oxidation: Formation of furanone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of brominated or nitrated phenyl derivatives.

Scientific Research Applications

(3-(1H-tetrazol-1-yl)phenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone:

    Medicinal Chemistry: As a scaffold for designing new drugs with potential antimicrobial, anticancer, or anti-inflammatory properties.

    Materials Science: As a building block for creating novel polymers or materials with unique electronic or optical properties.

    Biological Studies: As a probe for studying enzyme interactions or as a ligand in receptor binding studies.

Mechanism of Action

The mechanism of action of (3-(1H-tetrazol-1-yl)phenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring can mimic carboxylate groups, potentially inhibiting enzymes that recognize such functional groups.

Comparison with Similar Compounds

Thiazepane vs. Benzothiazine Derivatives

Compound from : (4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Feature Target Compound Compound
Core Structure 1,4-Thiazepane (7-membered) Benzothiazine (6-membered)
Sulfur Oxidation State Thioether (S) Sulfone (SO₂)
Substituents Furan-2-yl Fluoro, 3-methylphenyl, ethylphenyl
Electronic Effects Electron-rich furan Electron-withdrawing fluoro and sulfone

Key Differences :

  • The 7-membered thiazepane in the target compound allows greater conformational flexibility compared to the rigid benzothiazine core in .
  • The sulfone group in enhances polarity and hydrogen-bonding capacity, whereas the thiazepane’s sulfur may participate in hydrophobic interactions.

Furan-Containing Analogs

Compounds from : Naphtho[2,1-b]furan derivatives (14, 15)

Feature Target Compound Compounds
Furan Type Simple furan-2-yl Naphtho-fused furan
Synthetic Method Not specified in evidence Reflux with sodium acetate/ethanol
Steric Bulk Low (monocyclic) High (fused bicyclic system)

Key Differences :

  • Fused furan systems may enhance UV absorption, relevant in photophysical applications.

Tetrazole vs. Triazole Derivatives

Compound from : 1-(4-Aminophenyl)-2-(2-(thiophen-2-yl)-4H-benzoimidazo-triazol-4-yl)ethanone

Feature Target Compound Compound
Azole Type Tetrazole Benzoimidazo-triazole
Heteroaromatic Thiophene absent Thiophene-2-yl substituent
Bioisosteric Role Carboxylic acid replacement Less pronounced

Key Differences :

  • Tetrazoles (pKa ~4.9) are more acidic than triazoles, mimicking carboxylates in physiological conditions, which may improve membrane permeability .
  • The thiophene in offers distinct electronic properties (sulfur’s polarizability) compared to the target’s furan.

Methanone-Linked Systems

Compound from : 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone

Feature Target Compound Compound
Linkage Methanone Ethanone
Synthetic Route Not specified Sodium ethoxide/α-haloketone
Substituents Tetrazole, furan Sulfonyl, difluorophenyl

Key Differences :

  • The methanone group in the target compound may confer greater stability than the ethanone linkage in due to reduced steric strain.
  • Sulfonyl groups in enhance solubility but may introduce metabolic liabilities.

Biological Activity

The compound (3-(1H-tetrazol-1-yl)phenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step synthetic pathways, often utilizing reactions such as the Ugi reaction or other multi-component reactions to introduce the tetrazole and furan groups into the final product. For instance, cyclization of an intermediate containing a furan and an amine in the presence of azides can form the tetrazole ring, followed by modifications to achieve the desired amide structure.

Structural Characteristics

The molecular formula of (3-(1H-tetrazol-1-yl)phenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone is C17H15N5O2S, with a molecular weight of approximately 345.39 g/mol. The presence of polar functional groups suggests moderate solubility in organic solvents.

Antimicrobial Properties

Research indicates that compounds containing tetrazole and furan moieties exhibit significant antimicrobial activity. In vitro studies have shown that similar tetrazole derivatives can effectively inhibit the growth of various bacterial strains, including both Gram-positive (Staphylococcus aureus, Streptococcus agalactiae) and Gram-negative (Klebsiella pneumoniae) bacteria. For example:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound 6S. epidermidis4 µg/mL
Compound 1S. aureus0.25 - 4 µg/mL
Compound 2E. coli0.39 - 50 mg/mL

These findings suggest that the compound may possess similar or enhanced antibacterial properties compared to standard antibiotics like Ciprofloxacin and Gentamicin .

Cytotoxicity

Cytotoxicity studies have evaluated the effects of this compound on human cancer cell lines versus normal cell lines using the MTT assay. Preliminary results indicate that many derivatives are non-cytotoxic against normal cells while exhibiting varying degrees of cytotoxicity against cancer cells, highlighting their potential for selective targeting in cancer therapy .

The mechanism of action for compounds like (3-(1H-tetrazol-1-yl)phenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone is often linked to their ability to interact with biological targets such as enzymes or receptors involved in microbial growth or cancer cell proliferation. The tetrazole ring may enhance binding affinity to these targets due to its unique electronic properties .

Case Studies

A series of studies have focused on synthesizing and evaluating new derivatives based on this compound:

  • Study on Antimicrobial Activity : A recent study synthesized several tetrazole derivatives and evaluated their antimicrobial properties against clinical strains. Compounds exhibited MIC values comparable to established antibiotics, indicating potential for development as new antimicrobial agents .
  • Cytotoxicity Research : Another investigation assessed the cytotoxic effects of related compounds on cancer cell lines, revealing promising selectivity for tumor cells over normal cells, suggesting applicability in targeted cancer therapies.

Q & A

What are the key challenges in synthesizing (3-(1H-tetrazol-1-yl)phenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone, and how can they be methodologically addressed?

Basic Research Question
The synthesis of this compound involves multi-step reactions with heterocyclic assemblies (tetrazole, thiazepane, furan). Key challenges include:

  • Regioselective functionalization : Ensuring correct substitution on the phenyl ring (tetrazole at position 3) and thiazepane ring (furan at position 7).
  • Purity optimization : Side reactions (e.g., ring-opening of thiazepane or tetrazole decomposition) may occur under harsh conditions.
    Methodological Solutions :
  • Use retrosynthetic analysis to break the molecule into precursors like 3-aminophenyltetrazole and 7-furan-substituted thiazepane intermediates .
  • Optimize reaction conditions (e.g., low-temperature coupling for tetrazole stability, anhydrous solvents like THF or DMF to prevent hydrolysis) .
  • Employ HPLC or column chromatography for purification, validated by mass spectrometry .

How can researchers confirm the structural integrity of the thiazepane and tetrazole moieties in this compound?

Basic Research Question
Structural validation is critical due to the compound’s sensitivity to ring strain and tautomerism.
Methodological Solutions :

  • NMR spectroscopy :
    • 1^1H NMR: Identify thiazepane’s NH proton (δ 2.8–3.2 ppm) and tetrazole’s aromatic protons (δ 8.1–8.5 ppm) .
    • 13^{13}C NMR: Confirm carbonyl resonance (C=O at ~170 ppm) and furan’s oxygenated carbons (~110 ppm) .
  • X-ray crystallography : Resolve spatial arrangements (e.g., dihedral angles between tetrazole and phenyl rings) to rule out isomerism .

What in vitro assays are recommended for initial pharmacological screening of this compound?

Basic Research Question
Thiazepane-tetrazole hybrids are explored for antimicrobial and anti-inflammatory activity.
Methodological Solutions :

  • Antimicrobial assays :
    • Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
    • Time-kill kinetics to assess bactericidal vs. bacteriostatic effects.
  • Anti-inflammatory screening :
    • COX-1/COX-2 inhibition assays using fluorometric kits .
    • IL-6/TNF-α suppression in LPS-stimulated macrophages .

How should researchers resolve contradictions in reported synthetic yields for similar thiazepane-tetrazole hybrids?

Advanced Research Question
Discrepancies in yields (e.g., 50–85% in thiazepane couplings) may arise from:

  • Solvent polarity effects : Polar aprotic solvents (DMF) favor nucleophilic substitution but may degrade tetrazole.
  • Catalyst selection : Pd/C vs. Cu(I) catalysts for Suzuki-Miyaura couplings .
    Methodological Solutions :
  • Conduct Design of Experiments (DoE) to statistically optimize variables (temperature, solvent, catalyst loading) .
  • Compare reaction monitoring tools (TLC vs. in-situ IR) to identify side-product formation .

What computational strategies are effective for predicting the bioavailability of this compound?

Advanced Research Question
The compound’s high heteroatom count (N, S, O) impacts solubility and membrane permeability.
Methodological Solutions :

  • Lipinski’s Rule of Five : Calculate logP (octanol-water partition coefficient) and hydrogen-bond donors/acceptors.
  • Molecular dynamics simulations : Model interactions with lipid bilayers or P-glycoprotein efflux pumps .
  • ADMET prediction tools : Use SwissADME or ADMETlab to estimate absorption and toxicity .

How can researchers investigate the metabolic stability of the furan and tetrazole groups in vivo?

Advanced Research Question
Furan rings are prone to oxidative cleavage, while tetrazoles may undergo reduction.
Methodological Solutions :

  • Microsomal assays : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS .
  • Isotope labeling : Use 13^{13}C-labeled furan to track degradation pathways .
  • CYP450 inhibition studies : Identify enzymes (e.g., CYP3A4) responsible for metabolism .

What strategies are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?

Advanced Research Question
SAR requires systematic variation of substituents (e.g., furan vs. thiophene, tetrazole vs. triazole).
Methodological Solutions :

  • Parallel synthesis : Generate derivatives via combinatorial chemistry (e.g., substituting furan with thiophene or pyridine) .
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate steric/electronic features with bioactivity .
  • Crystallographic docking : Resolve binding modes with targets (e.g., bacterial topoisomerase II) .

How should researchers design toxicity studies for this compound to meet regulatory standards?

Advanced Research Question
Early-phase toxicity screening avoids costly late-stage failures.
Methodological Solutions :

  • Ames test : Assess mutagenicity in Salmonella typhimurium strains .
  • hERG channel inhibition : Patch-clamp assays to evaluate cardiac toxicity risks .
  • Zebrafish embryo model : Screen for developmental toxicity (LC50_{50}, teratogenicity) .

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